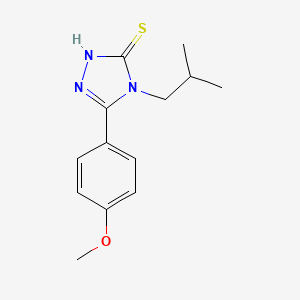

5-(4-methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)8-16-12(14-15-13(16)18)10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPLBMGYMFKMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with isobutyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring.

Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Antifungal Activity

1,2,4-triazoles are widely recognized for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole, including those containing thiol groups like 5-(4-methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol, exhibit enhanced antifungal activity.

- A study demonstrated that various triazole derivatives showed significant activity against fungal strains such as Gibberella and Aspergillus, with some compounds outperforming established antifungals like azoxystrobin .

- The incorporation of the triazole-thioether moiety into existing antifungal frameworks has been shown to increase efficacy significantly .

Antibacterial Properties

The antibacterial potential of this compound has also been explored:

- Research indicates that triazole derivatives can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, certain synthesized triazole hybrids exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

- The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance antibacterial efficacy .

Anti-inflammatory Activity

Another area of application for this compound is its anti-inflammatory properties:

- A study reported the synthesis of various 1,2,4-triazole derivatives that exhibited notable anti-inflammatory effects in vitro. The presence of specific functional groups in the triazole structure was linked to increased anti-inflammatory activity .

- Compounds similar to this compound have been shown to inhibit inflammatory mediators effectively .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties:

- Some studies have indicated that triazole compounds can induce apoptosis in cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

- Specific complexes formed with transition metals and triazole derivatives have shown promising results in enhancing anticancer activity through synergistic effects .

Data Tables

| Activity Type | Tested Compounds | Target Organisms | Efficacy |

|---|---|---|---|

| Antifungal | Triazole derivatives | Gibberella, Aspergillus | MIC: <50 μg/mL |

| Antibacterial | Triazole hybrids | MRSA | MIC: 0.25–2 μg/mL |

| Anti-inflammatory | Triazole derivatives | In vitro models | Significant reduction in inflammatory markers |

| Anticancer | Triazole-metal complexes | Various cancer cell lines | Induction of apoptosis |

Case Studies

- Antifungal Efficacy

- Antibacterial Activity Against MRSA

- Anti-inflammatory Mechanisms

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also interact with various biological pathways, modulating their function. These interactions contribute to the compound’s biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Triazole derivatives exhibit significant variations in solubility, stability, and reactivity based on substituents. Below is a comparative analysis:

*Note: The target compound’s exact molecular weight is inferred from analogs; †calculated based on substituent addition to the base structure (C₉H₉N₃OS).

Key Observations:

- Lipophilicity : The 2-methylpropyl group in the target compound enhances lipid solubility compared to phenyl or Schiff base substituents .

- Bioactivity : Nitrophenyl and trimethoxyphenyl analogs show stronger electron-withdrawing effects, correlating with anticancer activity .

- Synthetic Flexibility : Schiff base derivatives (e.g., compounds from and ) allow for modular functionalization, enabling metal coordination studies .

Antimicrobial Activity

- Target Compound : Preliminary studies on similar 4-alkyl-5-aryl triazoles suggest moderate antimicrobial activity against Staphylococcus aureus (MIC ~32 µg/mL) .

- 5-(4-Nitrophenyl) Analogs : Exhibit broader-spectrum activity due to the nitro group’s electron-deficient nature, enhancing membrane penetration .

- Schiff Base Derivatives: Ligands like 4-((4-methoxybenzylidene)amino)-5-(5-methylpyrazol-3-yl) show antifungal activity against Candida albicans (MIC ~16 µg/mL) .

Anti-Corrosion Performance

Biological Activity

5-(4-Methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C₁₀H₁₁N₃OS

- SMILES Notation : CC1=NNC(=S)N1C2=CC=C(C=C2)OC

This structure features a triazole ring, which is known for its ability to interact with biological targets, making it a valuable scaffold for drug design.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiol exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that synthesized triazole derivatives showed enhanced cytotoxicity against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells was particularly pronounced, suggesting potential as anticancer agents .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 15.3 |

| Compound B | MDA-MB-231 | 20.7 |

| Compound C | Panc-1 | 18.5 |

Antifungal Activity

The antifungal properties of triazole compounds have also been explored. A related study found that certain triazole derivatives exhibited significant antifungal activity against strains such as Aspergillus niger and Candida albicans. The presence of specific functional groups in the triazole structure was linked to enhanced antifungal efficacy .

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | A. niger | 25 |

| Compound B | C. albicans | 30 |

| Compound C | A. flavus | 22 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in DNA synthesis and repair in cancer cells.

- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells.

- Disruption of Fungal Cell Membranes : In antifungal applications, triazoles disrupt the integrity of fungal cell membranes, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer properties. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Q & A

How can synthetic protocols for 5-(4-methoxyphenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol be optimized to improve yield and purity?

Methodological Answer:

Optimization involves selecting precursors with electron-withdrawing groups to facilitate cyclization and using polar aprotic solvents (e.g., dimethylformamide) at 60–100°C to stabilize intermediates . Catalysts like triethylamine can enhance reaction rates, while purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . For lab-scale synthesis, reflux conditions (methanol or ethanol) are preferred to minimize side reactions .

What advanced analytical techniques are critical for characterizing the structural and electronic properties of this triazole-thiol derivative?

Methodological Answer:

- 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) and confirms substituent positions .

- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for understanding intermolecular interactions (e.g., hydrogen bonding involving the thiol group) .

- LC-MS/HPLC : Validates molecular weight (e.g., m/z 293.4 for [M+H]+) and purity (>95%) .

- IR spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and C=N vibrations at 1600 cm⁻¹) .

How can computational tools predict the bioactivity of this compound and resolve contradictions in experimental data?

Methodological Answer:

- Molecular docking : Screens binding affinities with targets like cyclooxygenase-2 (PDB ID: 5KIR) or bacterial enzymes (e.g., FabH) to prioritize assays .

- PASS Online : Predicts pharmacological profiles (e.g., antimicrobial or anti-inflammatory potential) using structure-activity relationships .

- ADME/Tox modeling : Assesses bioavailability and toxicity risks (e.g., cytochrome P450 interactions) to explain discrepancies between in vitro and in vivo results .

What strategies are effective for designing derivatives of this compound to enhance bioactivity while minimizing toxicity?

Methodological Answer:

- Substituent modification : Introduce halogens (e.g., fluorine at the phenyl ring) to improve lipophilicity and target binding .

- Isosteric replacement : Replace the methoxy group with a trifluoromethyl group to modulate electronic effects without steric hindrance .

- Prodrug synthesis : Conjugate the thiol group with acetylated moieties to enhance solubility and reduce renal toxicity .

How should researchers address challenges in reconciling conflicting data on this compound’s mechanism of action?

Methodological Answer:

- Multi-assay validation : Combine enzyme inhibition assays (e.g., IC50 measurements) with cellular models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics and confirm target engagement .

- Meta-analysis : Compare results with structurally analogous triazoles (e.g., 4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol) to identify trends in bioactivity .

What are the key considerations for ensuring reproducibility in synthesizing and testing this compound?

Methodological Answer:

- Standardized protocols : Document reaction parameters (e.g., inert atmosphere for thiol stability) and solvent purity .

- Quality control : Use elemental analysis (C, H, N, S ±0.3%) and chromatographic retention times to verify batch consistency .

- Interlaboratory validation : Share samples with collaborators for independent bioactivity testing (e.g., MIC assays against S. aureus) .

How can researchers leverage structural analogs to infer the physicochemical properties of this compound?

Methodological Answer:

- QSAR modeling : Correlate logP values and molar refractivity of analogs (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to predict solubility and permeability .

- Thermogravimetric analysis (TGA) : Compare thermal stability with analogs (e.g., decomposition onset >200°C for triazole-thiols with bulky substituents) .

What are the best practices for resolving synthetic byproducts or impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.